molecular formula C15H13Cl2NO4S B3512421 N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3512421
M. Wt: 374.2 g/mol
InChI Key: FRZPMOYOIADFSY-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzodioxine ring system, which is a significant structural motif in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 2,3-dihydro-1,4-benzodioxine in the presence of a base to form the intermediate. This intermediate is then treated with sulfonamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed effects. For instance, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    2,4-Dichlorobenzonitrile: Used as an intermediate in the synthesis of various chemicals.

    Di-2,4-dichlorobenzyltin complexes: Investigated for their anticancer activity.

Uniqueness

N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzodioxine ring system and sulfonamide group make it a versatile compound in various research applications.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4S/c16-11-2-1-10(13(17)7-11)9-18-23(19,20)12-3-4-14-15(8-12)22-6-5-21-14/h1-4,7-8,18H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZPMOYOIADFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-(2,4-dichlorobenzyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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